1-Benzyl 4-(tert-butyl) (r)-5-methyl-1,4-diazepane-1,4-dicarboxylate
Description
1-Benzyl 4-(tert-butyl) (R)-5-methyl-1,4-diazepane-1,4-dicarboxylate is a chiral diazepane derivative critical in pharmaceutical synthesis. It serves as a key intermediate in the production of suvorexant, a dual orexin receptor antagonist used to treat insomnia . Structurally, it features a seven-membered 1,4-diazepane ring with two nitrogen atoms, a methyl group at the 5-position (R-configuration), and benzyl/tert-butyl ester protecting groups at the 1- and 4-positions, respectively. Its enantiomeric purity is achieved via chiral stationary-phase HPLC resolution of racemic precursors . The compound is commercially available in high purity (≥97%) and is utilized in both academic and industrial settings for scalable syntheses .
Structure
3D Structure
Properties
CAS No. |
1030377-25-3 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (5R)-5-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-15-10-11-20(12-13-21(15)18(23)25-19(2,3)4)17(22)24-14-16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3/t15-/m1/s1 |
InChI Key |
XLSSEJRFMLKZQO-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Diazepane Ring Formation
The 1,4-diazepane ring is constructed through cyclization reactions. A representative protocol involves:
- Cyclization of diamines : Reacting 1,3-diaminopropane derivatives with diethyl malonate in the presence of p-toluenesulfonic acid (PTSA) yields the diazepane core.
- Ring expansion : Treating pyrrolidine derivatives with chloroacetyl chloride followed by intramolecular alkylation forms the seven-membered ring.
Example conditions :
Stereochemical Control
Enantioselective synthesis is achieved through:
- Chiral resolution : Cocrystallizing racemic intermediates with (R)-TED to isolate the (R)-enantiomer.
- Asymmetric catalysis : Using chiral ligands like (R)-BINAP in palladium-catalyzed couplings.
Example resolution protocol :
- Dissolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride in acetonitrile.
- Add (R)-TED (1.1 equiv) and stir at 25°C for 48 hours.
- Filter the cocrystal and dissociate with water to isolate (R)-enantiomer.
Optimization and Purification
Reaction Optimization
- Coupling agents : HATU outperforms EDCl/HOBt in amide bond formation, yielding >98% conversion.
- Solvent effects : DMF enhances solubility of intermediates compared to THF.
Comparative data :
| Parameter | HATU/DMF | EDCl/HOBt/THF |
|---|---|---|
| Reaction time | 2 hours | 6 hours |
| Yield | 98% | 75% |
| Purity (HPLC) | 99.5% | 92% |
Purification Techniques
- Prep-HPLC : Used for final product purification under basic conditions (pH 10).
- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
Scalability and Industrial Production
Large-scale synthesis (≥1 kg) employs:
- Continuous flow reactors : For Boc protection and reductive amination steps, reducing reaction time by 70%.
- Process analytical technology (PAT) : In-line IR spectroscopy monitors reaction progress.
Case study :
- A pilot plant achieved 85% overall yield using:
Challenges and Solutions
Epimerization Risk
Byproduct Formation
- Issue : Over-alkylation during benzylation.
- Mitigation : Limit benzyl chloroformate to 1.05 equiv and monitor via LC-MS.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydride in dimethyl sulfoxide or alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chiral Resolution and Drug Development
One of the prominent applications of this compound is in the field of medicinal chemistry, particularly in drug development. The chiral nature of 1-Benzyl 4-(tert-butyl) (R)-5-methyl-1,4-diazepane-1,4-dicarboxylate makes it a candidate for chiral resolution processes. It can serve as an intermediate in the synthesis of pharmaceuticals like suvorexant, a medication used for insomnia treatment. The ability to resolve chiral compounds is crucial for enhancing the efficacy and safety profiles of drugs .
Neuropharmacological Studies
Research has indicated that derivatives of this compound may exhibit neuropharmacological activities. Studies suggest that compounds similar to this compound could interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Building Block for Complex Molecules
In organic synthesis, this compound can act as a versatile building block for constructing more complex molecular architectures. Its functional groups allow for various chemical transformations, including esterification and amidation reactions. This property makes it valuable in synthetic pathways aiming to produce biologically active compounds or novel materials .
Catalysis
The compound's structure enables it to participate in catalytic processes. Research indicates its potential use as a catalyst or co-catalyst in organic reactions, contributing to more efficient synthetic routes with higher yields and fewer by-products .
Polymer Chemistry
In material science, this compound can be utilized in the development of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Additionally, it may impart unique functionalities such as improved solubility and processability .
Case Study 1: Chiral Resolution Process
A notable case study involved the application of this compound in the chiral resolution process for synthesizing suvorexant derivatives. Researchers developed a method using cocrystallization techniques that improved the yield of the desired chiral form significantly while minimizing waste products .
Case Study 2: Neuropharmacological Screening
Another study examined the neuropharmacological effects of related diazepane derivatives on animal models exhibiting anxiety-like behaviors. The results suggested that these compounds could modulate neurotransmitter levels effectively, indicating their potential as anxiolytic agents .
Mechanism of Action
The mechanism of action of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Diazepane-Based Analogues
Analysis :
- The target compound’s methyl group at the 5-position enhances steric control during enantiomeric resolution, unlike the hydroxymethyl variant, which offers a reactive site for further conjugation .
- The 5-keto derivative (1-Benzyl-1,4-diazepan-5-one) lacks ester protections, making it prone to nucleophilic attacks, whereas the tert-butyl/benzyl esters in the target compound stabilize the structure during synthesis .
Piperazine and Piperidine Derivatives
Table 2: Six-Membered Ring Analogues
Analysis :
- Piperidine derivatives (6-membered, single nitrogen) lack the conformational flexibility of diazepanes, limiting their utility in receptor binding .
- Piperazine analogues, such as the cyanomethyl and azido variants, introduce reactive handles (e.g., nitrile, azide) for targeted degradation or bioconjugation, unlike the inert methyl group in the target diazepane .
Oxazepine and Other Heterocycles
Table 3: Seven-Membered Heterocycles with Varied Atoms
Analysis :
- The 5-oxoazepane derivative shares the seven-membered ring but replaces one nitrogen with a carbonyl group, reducing basicity and altering solubility .
- Oxazepines (with oxygen heteroatoms) exhibit distinct electronic properties compared to diazepanes, impacting their binding affinity in biological targets .
Biological Activity
1-Benzyl 4-(tert-butyl) (R)-5-methyl-1,4-diazepane-1,4-dicarboxylate is a complex organic compound characterized by its unique diazepane ring structure, which includes two nitrogen atoms and various substituents that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets, particularly orexin receptors, which are involved in regulating sleep and appetite.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 348.44 g/mol. The compound features a benzyl group and a tert-butyl group that contribute to its distinct chemical properties.
Orexin Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant biological activities as antagonists for orexin receptors. These receptors play critical roles in various physiological processes, including:
- Sleep Regulation : Orexin receptors are known to influence wakefulness and sleep patterns.
- Appetite Control : They also regulate feeding behavior and energy homeostasis.
Studies have shown that specific diazepane derivatives can modulate orexin receptor activity, suggesting therapeutic applications for disorders such as insomnia and obesity.
The interaction of this compound with orexin receptors may involve several mechanisms:
- Competitive Inhibition : The compound may compete with endogenous orexins for binding sites on the receptor.
- Allosteric Modulation : It may also act as an allosteric modulator, altering receptor activity without directly competing with the ligand.
Case Studies
- Antagonistic Effects on Orexin Receptors : A study demonstrated that certain diazepane derivatives could effectively inhibit orexin receptor activity, leading to decreased food intake in animal models.
- Potential Therapeutic Applications : Another investigation highlighted the potential of these compounds in treating sleep disorders by reducing the excitatory effects of orexins on wakefulness.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Benzyl 3-(tert-butyl) diazepane | Similar diazepane structure | Different substitution pattern leading to varied activity |
| 2-Methyl-5-benzyl diazepane | Benzyl group present | Potentially different receptor interactions |
| 3-(tert-butyl)-2-benzodiazepine | Benzodiazepine core | Exhibits anxiolytic properties distinct from orexin modulation |
The specificity of this compound lies in its arrangement of functional groups and stereochemistry, which may confer specialized interactions with biological targets compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
